molecular formula C18H24N4O2 B6459931 8-cyclopentyl-2-(4-hydroxypiperidin-1-yl)-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one CAS No. 2549028-51-3

8-cyclopentyl-2-(4-hydroxypiperidin-1-yl)-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one

Cat. No.: B6459931
CAS No.: 2549028-51-3
M. Wt: 328.4 g/mol
InChI Key: JSDJYMYOIAIECI-UHFFFAOYSA-N
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Description

The compound 8-cyclopentyl-2-(4-hydroxypiperidin-1-yl)-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one is a synthetic molecule based on the pyrido[2,3-d]pyrimidin-7-one scaffold, which is recognized as a privileged structure in medicinal chemistry due to its strong potential for interacting with various enzymatic targets . This specific scaffold bears a close structural resemblance to endogenous purine bases, allowing it to effectively compete for ATP-binding sites in a variety of kinase enzymes . The pyrido[2,3-d]pyrimidin-7-one core is a well-established template for developing potent inhibitors of cyclin-dependent kinases (CDKs) . Research indicates that introducing a methyl substituent at the C-5 position of this core structure, a feature present in this compound, is a critical modification that can confer excellent selectivity for CDK4 inhibition over other kinases . Consequently, this compound is of significant value in fundamental oncological research, particularly for studying cell cycle progression, proliferative signaling pathways, and the development of resistance mechanisms in cancer models. The 4-hydroxypiperidin-1-yl moiety at the C2 position further enhances its research utility by offering a potential handle for further chemical modification and for probing interactions with specific kinase domains. As such, this compound serves as a sophisticated tool for researchers investigating the complex biology of CDKs and for the in vitro evaluation of novel targeted cancer therapeutics . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

8-cyclopentyl-2-(4-hydroxypiperidin-1-yl)-5-methylpyrido[2,3-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2/c1-12-10-16(24)22(13-4-2-3-5-13)17-15(12)11-19-18(20-17)21-8-6-14(23)7-9-21/h10-11,13-14,23H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSDJYMYOIAIECI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C2=NC(=NC=C12)N3CCC(CC3)O)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-Cyclopentyl-2-(4-hydroxypiperidin-1-yl)-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a pyrido[2,3-d]pyrimidine core. Its molecular formula is C19H25N5OC_{19}H_{25}N_{5}O, with a molecular weight of approximately 341.44 g/mol. The presence of the cyclopentyl and hydroxypiperidine groups contributes to its biological properties.

Research indicates that this compound may interact with several biological targets:

  • Ephrin Receptors : Compounds similar to this structure have been shown to target ephrin receptors, which are implicated in cancer progression and metastasis .
  • PI3K Pathway : The compound may also exhibit activity as an inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, which is crucial for cellular survival and proliferation .

Antitumor Activity

Studies have demonstrated that derivatives of pyrido[2,3-d]pyrimidines exhibit significant antitumor activity. For instance, compounds within this class have been evaluated for their ability to inhibit tumor growth in various cancer models.

CompoundIC50 (µM)Target
8-Cyclopentyl derivative0.5EPH receptor
Related pyrido[2,3-d]pyrimidine0.3PI3Kδ

The data suggests that modifications to the core structure can enhance potency against specific targets .

Neuroprotective Effects

Preliminary studies indicate that the compound may possess neuroprotective properties. It has been tested in models of neurodegeneration, showing potential for reducing neuronal apoptosis.

Case Studies

  • Cancer Cell Lines : In vitro studies using human cancer cell lines demonstrated that the compound inhibited cell proliferation with an IC50 value indicating strong efficacy.
    • Study Design : The compound was tested against several cancer types including breast and lung cancer.
    • Results : Significant reduction in cell viability was observed at concentrations as low as 1 µM.
  • Animal Models : In vivo studies on murine models showed that administration of the compound resulted in reduced tumor size and improved survival rates compared to control groups.

Safety and Toxicity

Preliminary toxicity assessments indicate that the compound has a favorable safety profile with low cytotoxicity in normal cell lines. However, further studies are required to fully understand its pharmacokinetics and long-term effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (Position) Target/Activity Key Data/Findings
8-Cyclopentyl-2-(4-hydroxypiperidin-1-yl)-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one 8-Cyclopentyl, 2-(4-hydroxypiperidin-1-yl), 5-methyl Likely kinase inhibitor (theoretical) Structural similarity to CDK4/6 inhibitors
Palbociclib () 8-Cyclopentyl, 2-(4-piperazin-1-yl-phenylamino), 6-acetyl CDK4/6 inhibitor (FDA-approved) IC₅₀ = 11 nM (CDK4), D[4,3] particle size = 15–40 μm
PD-173955 () 8-Methyl, 2-(3-methylsulfanylphenylamino), 6-(2,6-dichlorophenyl) Ephrin receptor (EPH) kinase inhibitor Potent EPH inhibition; IC₅₀ < 10 nM
8-(3-Chloro-4-methoxybenzyl) derivatives () 8-(3-Chloro-4-methoxybenzyl), 2-(S)-2-(hydroxymethyl)pyrrolidin-1-yl PDE5 inhibitor EC₃₀ = 0.85 nM (rabbit corpus cavernosum relaxation)
TAK-733 () 8-Methyl, 3-[(2R)-2,3-dihydroxypropyl], 6-fluoro MEK/ERK inhibitor IC₅₀ = 2 nM (MEK1); clinical trials for melanoma
VI16832 () 8-Bicyclo[2.2.1]hept-2-yl, 2-methanesulfonyl Kinase affinity resin Used in phosphoproteomics workflows

Key Observations:

Substituent Impact on Target Specificity: The 8-cyclopentyl group is a hallmark of CDK4/6 inhibitors like Palbociclib, enabling selective ATP-binding pocket interactions . In contrast, 8-(3-chloro-4-methoxybenzyl) derivatives target PDE5, demonstrating scaffold versatility . The 2-position is critical for kinase selectivity. The 4-hydroxypiperidin-1-yl group in the query compound differs from Palbociclib’s 4-piperazin-1-yl-phenylamino group, which enhances CDK4/6 binding . Hydroxypiperidine may improve solubility but reduce affinity compared to morpholine or piperazine derivatives .

Synthetic Yields and Purity :

  • Analogs in (Compounds 41–44) show yields of 8–26% and HPLC purity >97%, suggesting feasible synthesis for the query compound .
  • Palbociclib’s crystalline Form A requires precise particle size control (D[4,3] = 15–40 μm) for bioavailability, a consideration if the query compound advances to preclinical studies .

However, the 4-hydroxypiperidin-1-yl group may shift selectivity toward other kinases (e.g., AMPK-related kinases) . PDE5 inhibitors with 8-arylalkyl groups () achieve sub-nanomolar potency, highlighting the importance of 8-position hydrophobicity for PDE isoform specificity .

Preparation Methods

Core Pyrido[2,3-d]Pyrimidin-7-One Synthesis

The foundational step involves forming the pyrido[2,3-d]pyrimidin-7-one scaffold. As detailed in US20040224958A1 , this begins with 4-chloro-2-methylthio-pyrimidine-5-carboxylic acid ethyl ester . Displacement of the 4-chloro group with ammonium hydroxide yields 4-amino-2-methylthio-pyrimidine-5-carboxylic acid ethyl ester . Subsequent reaction with (carbethoxymethylene)triphenylphosphorane in tetrahydrofuran (THF) generates an unsaturated ethyl ester, which undergoes cyclization using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) at elevated temperatures (80–100°C) to form the pyrido[2,3-d]pyrimidin-7-one core .

Key Conditions :

  • Solvent: THF or N,N-diisopropylethylamine

  • Catalyst: DBU (1–10 equivalents)

  • Temperature: 80–100°C

  • Reaction Time: 2–24 hours

Substitution at the 2-Position: 4-Hydroxypiperidin-1-yl Installation

The methylthio group at the 2-position is replaced with 4-hydroxypiperidine via a nucleophilic aromatic substitution. As per WO2016192522A1 , this involves reacting 8-cyclopentyl-2-methylthio-5-methyl-pyrido[2,3-d]pyrimidin-7-one with 4-hydroxypiperidine in dioxane at 100–120°C for 12–18 hours. The reaction is catalyzed by palladium(II) acetate (Pd(OAc)₂) with XPhos ligand, achieving >90% conversion .

Critical Parameters :

  • Catalyst: Pd(OAc)₂ (0.1 equivalents)

  • Ligand: XPhos (0.2 equivalents)

  • Solvent: Dioxane or toluene

  • Temperature: 100–120°C

Methyl Group Introduction at the 5-Position

Incorporating the 5-methyl group is achieved during the core synthesis. US20040224958A1 describes using 2,4-diamino-5-methyl-pyrimidine-5-carboxaldehyde as the starting material. Reaction with (carbethoxymethylene)triphenylphosphorane ensures the methyl group is retained post-cyclization. Alternative routes from WO2016192522A1 involve halogenation of N,N-dimethyl-2-carbonyl-propanamide followed by malononitrile substitution, though this requires adaptation for methyl specificity .

Final Purification and Characterization

The crude product is purified via flash chromatography (ethyl acetate/hexane gradient) and recrystallized from ethyl acetate/hexane mixtures. Purity is confirmed by HPLC (>98%), with structural validation via NMR and high-resolution mass spectrometry (HRMS) .

Typical Yield : 60–75% after purification
Melting Point : 220–224°C (decomposition observed above 230°C)

Comparative Analysis of Synthetic Routes

Parameter Core Synthesis 8-Alkylation 2-Substitution
Yield (%)75–8680–8585–90
Key ReagentDBUCyclopentyl bromide4-Hydroxypiperidine
Temperature Range (°C)80–10040–60100–120
CatalystsNoneNaHPd(OAc)₂/XPhos

Industrial Scalability and Environmental Considerations

WO2016192522A1 emphasizes replacing toxic reagents (e.g., sodium cyanide) with safer alternatives. The use of Pd(OAc)₂/XPhos in dioxane aligns with green chemistry principles, as dioxane is recyclable via distillation. Additionally, NaH-mediated alkylation minimizes byproduct formation compared to traditional alkyl halides .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 8-cyclopentyl-2-(4-hydroxypiperidin-1-yl)-5-methyl-pyrido[2,3-d]pyrimidin-7-one, and how can purity be maximized?

  • Methodology :

  • Multi-step synthesis : Begin with α,β-unsaturated esters and malononitrile to form the pyrido[2,3-d]pyrimidinone core. Introduce the cyclopentyl and 4-hydroxypiperidinyl groups via nucleophilic substitution or coupling reactions under inert conditions (e.g., N₂ atmosphere) .
  • Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) followed by recrystallization (solvent: dioxane or ethanol) to achieve >95% purity. Monitor by HPLC (C18 column, 254 nm) .
  • Yield optimization : Adjust stoichiometry of reagents (e.g., 1.2 equiv. of 4-hydroxypiperidine) and reaction time (12–24 hrs) to balance conversion and byproduct formation .

Q. Which analytical techniques are critical for structural elucidation and purity assessment?

  • Methodology :

  • NMR spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent positions (e.g., cyclopentyl CH₂ at δ 1.5–2.0 ppm; pyrimidinone carbonyl at ~165 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺ expected: ~428 Da) and detect impurities .
  • X-ray crystallography : For absolute configuration determination, if single crystals are obtained via slow evaporation .

Q. How do physicochemical properties (e.g., solubility, logP) influence experimental design?

  • Methodology :

  • Solubility profiling : Use shake-flask method (aqueous buffers at pH 1–7.4) with UV-Vis quantification. The compound’s low aqueous solubility (<0.1 mg/mL) necessitates DMSO stock solutions for biological assays .
  • logP determination : Reverse-phase HPLC (calibrated with standards) to estimate octanol-water partitioning (~3.2), guiding formulation strategies .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern biological activity in pyrido[2,3-d]pyrimidinone derivatives?

  • Methodology :

  • Substituent analysis : Compare analogs (e.g., 2-chloro vs. 2-piperazinyl derivatives ; cyclopentyl vs. ethyl groups ).
  • Enzyme assays : Test PDE5 inhibition (IC₅₀) using fluorescent cAMP/cGMP kits. The 4-hydroxypiperidinyl group enhances selectivity over PDE4 .
  • Computational docking : Model interactions with PDE5’s catalytic domain (PDB: 1TBF) to rationalize SAR .

Q. How can biological targets be identified and validated for this compound?

  • Methodology :

  • Kinase profiling : Screen against panels of 50+ kinases (e.g., Eurofins) to rule off-target effects.
  • Radioligand binding : Use ³H-labeled analogs to assess affinity for PDE isoforms .
  • CRISPR knockdown : Validate target relevance in cellular models (e.g., PDE5-KO HEK293 cells) .

Q. What strategies improve solubility and bioavailability without compromising activity?

  • Methodology :

  • Salt formation : Synthesize hydrochloride salts (e.g., via HCl/Et₂O treatment) to enhance aqueous solubility (>5-fold improvement) .
  • Prodrug design : Introduce phosphate esters at the 4-hydroxypiperidinyl group for pH-sensitive release .

Q. How are multi-step synthetic intermediates characterized to resolve contradictory bioactivity data?

  • Methodology :

  • Intermediate tracking : Use LC-MS to confirm structures of key intermediates (e.g., 3-aryl-tetrahydropyrido intermediates ).
  • Orthogonal assays : Compare results from enzymatic (PDE5) vs. cellular (cGMP modulation) assays to distinguish true activity from assay artifacts .

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